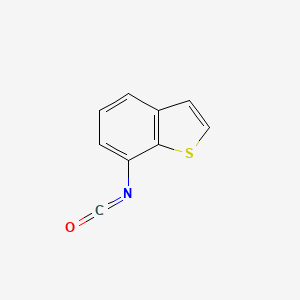
Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is an organic compound that features a triazole ring, an ethylamino group, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves the reaction of ethylamine with a suitable precursor containing the triazole ring and the ester group. One common method involves the nucleophilic substitution reaction where ethylamine reacts with a halogenated precursor in the presence of a base to form the desired product. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The triazole ring and the ethylamino group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the ethylamino group can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanamine, α-methyl-4-(1H-1,2,4-triazol-1-yl)-, (αR)-: This compound also contains a triazole ring and an amine group but differs in the overall structure and functional groups.
Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate: Similar in having a triazole ring and ester group but with different substituents.
Uniqueness
Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it valuable in diverse research and industrial applications.
Propiedades
Fórmula molecular |
C8H14N4O2 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
methyl 2-(ethylamino)-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C8H14N4O2/c1-3-10-7(8(13)14-2)4-12-6-9-5-11-12/h5-7,10H,3-4H2,1-2H3 |
Clave InChI |
VVTAUOHTUVSOKD-UHFFFAOYSA-N |
SMILES canónico |
CCNC(CN1C=NC=N1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B15313071.png)






![1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B15313119.png)




![Dispiro[3.0.35.24]decan-9-amine](/img/structure/B15313151.png)

